[methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
[Methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is an intricate organic compound, featuring a complex arrangement of functional groups including carbamoyl, bromopyridine, and carboxylate moieties. This compound finds significance in various scientific fields due to its structural uniqueness and chemical properties.
Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate generally involves a multi-step organic synthesis. A typical synthetic route might start with the preparation of 5-bromopyridine-3-carboxylate, which can be achieved through bromination of pyridine derivatives. The next steps involve coupling reactions, often facilitated by catalysts like palladium, to attach the methyl(3-methylphenyl)carbamoyl moiety to the bromopyridine structure.
Industrial Production Methods
In an industrial setting, the production would likely involve automated, high-yield chemical processes, optimized for cost-efficiency and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[Methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo several types of reactions:
Substitution reactions: : The bromine atom in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction reactions: : The compound's carbamoyl and methyl groups can participate in oxidation-reduction chemistry under the right conditions.
Hydrolysis: : The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution reactions typically use reagents like sodium methoxide or potassium cyanide, while oxidation might employ agents such as potassium permanganate. Reduction conditions might involve hydrogenation with palladium on carbon.
Major Products Formed
Substitution yields various functional derivatives, oxidation might produce aldehydes or carboxylic acids, and reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules, facilitating the synthesis of new materials and pharmaceuticals.
Biology
Its derivatives are often studied for their bioactivity, potentially leading to new drugs or biological probes.
Medicine
Certain analogs of [methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exhibit promising activity against various diseases, making it a candidate for drug development.
Industry
In industrial chemistry, it may be used in the synthesis of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
[Methyl(3-methylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate
[Methyl(3-methylphenyl)carbamoyl]methyl 5-fluoropyridine-3-carboxylate
Uniqueness
While structurally similar compounds share the bromopyridine core, [methyl(3-methylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique in its specific functional group arrangement, influencing its reactivity and interactions. This distinct structure enables unique chemical transformations and biological activities that aren't observed in its analogs.
Properties
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-3-5-14(6-11)19(2)15(20)10-22-16(21)12-7-13(17)9-18-8-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNQECVRBJPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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